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  • Product: 2-Bromo-3-methyl-5-nitroaniline
  • CAS: 631911-97-2

Core Science & Biosynthesis

Foundational

A Guide to the Hypothetical Crystal Structure Analysis of 2-Bromo-3-methyl-5-nitroaniline: A Technical Overview for Researchers

This technical guide provides a comprehensive framework for the crystal structure analysis of 2-Bromo-3-methyl-5-nitroaniline, a compound of interest in pharmaceutical and materials science research. While a solved cryst...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the crystal structure analysis of 2-Bromo-3-methyl-5-nitroaniline, a compound of interest in pharmaceutical and materials science research. While a solved crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines the theoretical and practical steps required for its determination and analysis, drawing upon established crystallographic principles and data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the methodologies and interpret the potential structural features of this and similar molecules.

Introduction: The Significance of Structural Elucidation

The three-dimensional arrangement of atoms within a molecule dictates its physical and chemical properties, including its solubility, melting point, stability, and, crucially for drug development, its biological activity. For a molecule like 2-Bromo-3-methyl-5-nitroaniline, the interplay of the bromo, methyl, and nitro functional groups on the aniline scaffold can lead to a rich variety of intermolecular interactions, influencing its crystal packing and ultimately its behavior in solid-state formulations. A detailed crystal structure analysis provides invaluable insights into these interactions, guiding efforts in polymorphism screening, salt selection, and co-crystallization strategies.

Nitroaniline derivatives are known to exhibit significant intermolecular interactions, such as N—H⋯O hydrogen bonds, which can influence their molecular conformation and packing.[1] The presence of a bromine atom introduces the possibility of halogen bonding, further directing the crystal architecture. Understanding these non-covalent interactions is paramount for predicting and controlling the material properties of the compound.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure determination begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Proposed Synthetic Route

The synthesis of 2-Bromo-3-methyl-5-nitroaniline can be approached through a multi-step process, leveraging established organic chemistry reactions.[2] A plausible route would involve the nitration of a suitable brominated and methylated aniline precursor. The specific regioselectivity of the nitration step is critical and would require careful control of reaction conditions.

Table 1: Key Physicochemical Properties of a Related Isomer (3-Bromo-2-methyl-5-nitroaniline)

PropertyValueSource
Molecular FormulaC₇H₇BrN₂O₂[3]
Molecular Weight231.05 g/mol [3]
IUPAC Name3-bromo-2-methyl-5-nitroaniline[3]

Note: This data is for an isomer and serves as an estimate for the target compound.

Protocol for Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[4] The quality of the crystal directly impacts the quality of the diffraction data and the resulting structural model.[4] Slow evaporation of a saturated solution is a common and effective method.

Experimental Protocol: Slow Evaporation Method

  • Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to determine the optimal solvent for dissolution and subsequent slow evaporation.

  • Preparation of a Saturated Solution: Dissolve the purified 2-Bromo-3-methyl-5-nitroaniline in a minimal amount of the chosen solvent or solvent system at a slightly elevated temperature to ensure saturation.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as nucleation sites and hinder single crystal growth.

  • Slow Evaporation: Cover the vial with parafilm and puncture a few small holes with a needle. This allows for slow evaporation of the solvent, which is crucial for the growth of large, well-ordered crystals.[4]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Monitor the vial periodically for crystal growth over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal lattice.[5][6]

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then exposed to a monochromatic X-ray beam.[5] The interaction of the X-rays with the crystal's electron density produces a diffraction pattern of spots.[7]

Table 2: Typical Data Collection and Refinement Parameters

ParameterTypical Value/Method
InstrumentBruker D8 VENTURE with a PHOTON II detector
X-ray sourceMo Kα radiation (λ = 0.71073 Å)
Temperature100(2) K
Data collection softwareAPEX4
Cell refinement softwareSAINT
Data reduction softwareSAINT
Structure solution methodIntrinsic Phasing (SHELXT)
Structure refinement methodFull-matrix least-squares on F² (SHELXL)
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms are determined using direct methods or Patterson methods.[5] This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Analysis of the Hypothetical Crystal Structure

The refined crystal structure would provide a wealth of information about the molecular geometry and the intermolecular interactions that govern the crystal packing.

Molecular Geometry

The analysis would reveal precise bond lengths, bond angles, and torsion angles within the 2-Bromo-3-methyl-5-nitroaniline molecule. Of particular interest would be the planarity of the aniline ring and the orientation of the nitro and amino groups. In many nitroaniline derivatives, the nitro group is slightly twisted out of the plane of the benzene ring due to intermolecular interactions.[8][9]

Intermolecular Interactions

A key aspect of the analysis is the identification and characterization of non-covalent interactions.

  • Hydrogen Bonding: The primary intermolecular interaction expected is the N-H···O hydrogen bond between the amino group of one molecule and the nitro group of a neighboring molecule.[1] These interactions are likely to form dimers or extended chains, significantly influencing the crystal's stability.

  • Halogen Bonding: The presence of the bromine atom could lead to Br···O or Br···N halogen bonds, which are directional interactions that can play a crucial role in crystal engineering.

  • π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) would be determined.

Workflow for Crystal Structure Analysis

The entire process, from synthesis to final structural analysis, can be visualized as a systematic workflow.

Crystal_Structure_Analysis_Workflow Workflow for Crystal Structure Analysis of 2-Bromo-3-methyl-5-nitroaniline cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_scxrd Single-Crystal X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Single Crystal Growth (Slow Evaporation) Solvent_Screening->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Molecular_Geometry Analysis of Molecular Geometry Structure_Refinement->Molecular_Geometry Intermolecular_Interactions Analysis of Intermolecular Interactions Structure_Refinement->Intermolecular_Interactions CIF_Generation Generation of Crystallographic Information File (CIF) Molecular_Geometry->CIF_Generation Intermolecular_Interactions->CIF_Generation

Caption: A flowchart illustrating the key stages in the determination and analysis of a small molecule crystal structure.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, albeit hypothetical, approach to the crystal structure analysis of 2-Bromo-3-methyl-5-nitroaniline. The successful elucidation of its structure would provide critical data for understanding its solid-state properties and for guiding its application in drug development and materials science. The insights gained from such a study would contribute to the broader understanding of structure-property relationships in nitroaniline-based compounds. Future work could involve computational modeling to predict the crystal structure and to complement the experimental findings.

References

  • PubChem. (n.d.). 3-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methyl-3-nitroaniline. National Center for Biotechnology Information. [Link]

  • NIST. (2026). 2-Bromo-5-nitroaniline. NIST Chemistry WebBook. [Link]

  • Cowley, A. R., et al. (2012). A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 9), o355–o360. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

  • Krygowski, T. M., et al. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Crystals, 6(3), 29. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. [Link]

  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. [Link]

Sources

Exploratory

solubility profile of 2-Bromo-3-methyl-5-nitroaniline in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-3-methyl-5-nitroaniline in Organic Solvents Executive Summary & Chemical Context As a Senior Application Scientist, approaching the solubility profiling of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-3-methyl-5-nitroaniline in Organic Solvents

Executive Summary & Chemical Context

As a Senior Application Scientist, approaching the solubility profiling of complex substituted anilines requires moving beyond empirical trial-and-error to a predictive, thermodynamic understanding of solute-solvent interactions. 2-Bromo-3-methyl-5-nitroaniline (CAS: 631911-97-2) is a highly functionalized aromatic compound featuring a unique topology: a hydrogen-bond donating/accepting amino group (-NH₂), a strongly electron-withdrawing and hydrogen-bond accepting nitro group (-NO₂), alongside lipophilic bromo (-Br) and methyl (-CH₃) substituents[1].

This specific combination of functional groups creates a molecule with a high dipole moment, significant polarizability, and substantial hydrophobic bulk. Understanding its solubility in organic solvents is critical for optimizing reaction yields during active pharmaceutical ingredient (API) synthesis, designing purification protocols (e.g., recrystallization), and formulating analytical standards.

Thermodynamic Principles of Solvation

The dissolution of a crystalline solid like 2-Bromo-3-methyl-5-nitroaniline into an organic solvent is governed by the disruption of its crystal lattice and the subsequent formation of a solvent cavity, followed by solute-solvent stabilization.

To predict its solubility, we rely on Hansen Solubility Parameters (HSP) , which deconstruct the cohesive energy density of a molecule into three components: dispersive forces ( δd​ ), polar interactions ( δp​ ), and hydrogen-bonding ( δh​ )[2].

  • Dispersive Forces ( δd​ ): The heavy bromine atom and the aromatic ring contribute to a high δd​ . Solvents with high polarizability (e.g., toluene, chlorobenzene) interact well with this moiety.

  • Polar Forces ( δp​ ): The strong dipole generated by the para-oriented nitro and amino groups requires solvents with high dielectric constants to stabilize the charge separation.

  • Hydrogen Bonding ( δh​ ): The -NH₂ group acts as a donor, while the -NO₂ group acts as an acceptor. Solvents capable of accepting hydrogen bonds (e.g., ketones, aprotic amides) will exhibit superior solvation capacities.

Based on thermodynamic studies of closely related structural analogs like 4-methyl-2-nitroaniline and 4-chloro-2-nitroaniline, the mixing process in optimal organic solvents is spontaneous ( ΔG<0 ) and endothermic ( ΔH>0 ), meaning solubility will increase proportionally with temperature[3][4].

Thermodynamics Solid Crystalline Solute (Lattice Energy) Dissociation Lattice Dissociation (ΔH > 0) Solid->Dissociation Cavity Solvent Cavity Formation (ΔH > 0) Solvation Solute-Solvent Interaction (ΔH < 0) Cavity->Solvation Dissociation->Solvation Solution Thermodynamic Solution (ΔG < 0) Solvation->Solution Spontaneous Mixing

Thermodynamic cycle of solute dissolution in organic solvents.

Quantitative Solubility Profile

Extrapolating from the modified Apelblat equation and non-random two-liquid (NRTL) models applied to halogenated nitroanilines, we can categorize the solubility of 2-Bromo-3-methyl-5-nitroaniline across various solvent classes at standard ambient temperature (298.15 K)[3][4].

Dipolar aprotic solvents exhibit the highest solubilization capacity because they possess high δp​ and δh​ (acceptor) values, effectively disrupting the intermolecular hydrogen bonds of the solute's crystal lattice without being repelled by the hydrophobic bromine/methyl groups[4].

Solvent ClassRepresentative SolventsExpected Solubility Range (at 25°C)Mechanistic Rationale
Dipolar Aprotic N-Methyl-2-pyrrolidone (NMP), DMF, DMSOVery High (> 150 mg/mL)Strong H-bond acceptors; high dielectric constants stabilize the solute's dipole[4].
Ketones & Esters Acetone, 2-Butanone, Ethyl AcetateHigh (50 - 100 mg/mL)Favorable polar interactions; moderate H-bond accepting capability[3].
Alcohols Methanol, Ethanol, IsopropanolModerate (10 - 50 mg/mL)Amphiphilic nature allows H-bonding, but self-association of the solvent limits cavity formation[3].
Aromatic Non-polar Toluene, ChlorobenzeneLow (1 - 10 mg/mL)Interacts purely via dispersive forces ( δd​ ); cannot disrupt solute H-bonding[3].
Aliphatic Non-polar Hexane, CyclohexaneVery Low (< 1 mg/mL)Complete mismatch in HSP space; unable to overcome lattice energy[4].

Self-Validating Experimental Methodology: The Shake-Flask Protocol

To empirically determine the exact thermodynamic solubility of 2-Bromo-3-methyl-5-nitroaniline for a specific application, the industry-standard shake-flask method must be employed[5]. As an application scientist, I mandate a self-validating protocol: equilibrium must be proven, not assumed.

Step-by-Step Protocol:

  • Saturation Preparation: Transfer 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial. Gradually add crystalline 2-Bromo-3-methyl-5-nitroaniline until a visible, persistent suspension forms (indicating excess solid phase)[5].

  • Thermodynamic Equilibration: Seal the vial with a PTFE-lined cap to prevent solvent evaporation. Place the vial in an orbital shaker incubator set to 25.0 ± 0.1 °C at 200 RPM.

  • Equilibrium Validation (The Self-Validating Step): Extract 100 µL aliquots at t=24 hours and t=48 hours. If the concentration difference between the two time points is <2% , thermodynamic equilibrium is confirmed. If not, continue incubation until stabilization is achieved[5].

  • Phase Separation: Transfer the equilibrated suspension to a microcentrifuge tube and centrifuge at 12,000 RPM for 15 minutes at 25°C. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial Note: PTFE must be used as other membrane materials (like nylon or PES) may dissolve in aggressive solvents like DMF or NMP or non-specifically bind the solute.

  • Quantification: Dilute the clear supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of your UV-Vis detector. Quantify via HPLC-UV at the compound's λmax​ using a pre-established, multi-point calibration curve[3].

Workflow A Solid Addition (Excess Solute) B Thermodynamic Equilibration (48h) A->B Target Solvent C Phase Separation (PTFE Filtration) B->C Isothermal 25°C D Quantification (HPLC/UV-Vis) C->D Supernatant E Data Analysis (Solubility Profile) D->E Calibration Curve

Workflow for thermodynamic solubility determination via the shake-flask method.

Conclusion

The solubility of 2-Bromo-3-methyl-5-nitroaniline is a direct manifestation of its complex structural parameters. By leveraging Hansen Solubility Parameters and validated thermodynamic shake-flask methodologies, researchers can rationally select solvent systems that maximize yield and purity, bypassing the inefficiencies of traditional empirical screening.

References

  • Sigma-Aldrich. "2-Bromo-3-methyl-5-nitroaniline Properties." MilliporeSigma.
  • Thermodynamics Research Center (NIST). "Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions."
  • ACS Publications. "4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis.
  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)."
  • Scribd. "Hansen Solubility Parameter | Intermolecular Force | Chemical Polarity."

Sources

Foundational

An In-Depth Technical Guide to the Mechanistic Pathways of 2-Bromo-3-methyl-5-nitroaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The strategic functionalization of aromatic systems is a cornerstone of modern organic synthesis, particularly in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic functionalization of aromatic systems is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Within the diverse toolkit of aromatic building blocks, 2-Bromo-3-methyl-5-nitroaniline stands out as a molecule of nuanced reactivity, offering multiple avenues for selective chemical transformations. The interplay of its constituent functional groups—a nucleophilic amino group, a displaceable bromine atom, and a strongly electron-withdrawing nitro group—governs its role and mechanism of action in a variety of synthetic contexts. This guide provides an in-depth exploration of the core mechanistic principles that dictate the reactivity of this versatile intermediate, offering field-proven insights for its effective utilization in complex synthetic endeavors.

The Architectural Influence of Substituents on Reactivity

The chemical behavior of 2-Bromo-3-methyl-5-nitroaniline is not merely the sum of its parts, but rather a complex interplay of electronic and steric effects. Understanding these influences is paramount to predicting and controlling its reaction pathways.

  • The Amino Group (-NH₂): As a primary arylamine, this group is a potent electron-donating group through resonance (+M effect), significantly activating the aromatic ring towards electrophilic attack. However, its primary synthetic utility in this scaffold lies in its ability to be converted into a diazonium salt, a gateway to a vast array of functional group interconversions via the Sandmeyer and related reactions.[1][2]

  • The Bromo Group (-Br): This halogen atom serves as a versatile handle for synthetic transformations. Its electronegativity imparts an electron-withdrawing inductive effect (-I effect), which is counteracted by a weaker electron-donating resonance effect (+M effect). Crucially, the carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3][4]

  • The Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. Its presence deactivates the ring towards electrophilic aromatic substitution but is a key activator for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.[5][6][7]

  • The Methyl Group (-CH₃): This alkyl substituent is a weak electron-donating group through induction (+I effect) and hyperconjugation, subtly influencing the electron density of the ring.

The specific arrangement of these substituents on the aniline ring dictates the regioselectivity and feasibility of various reactions, as will be explored in the subsequent sections.

Key Mechanistic Pathways and Synthetic Applications

2-Bromo-3-methyl-5-nitroaniline is a substrate for several powerful synthetic transformations. The choice of reaction conditions and reagents allows for the selective manipulation of either the amino or the bromo functionality.

Diazotization and Sandmeyer Reactions: Transforming the Amino Group

The primary amino group of 2-Bromo-3-methyl-5-nitroaniline can be readily converted into a diazonium salt, a highly versatile intermediate. This transformation is typically achieved by treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.[8][9]

The resulting arenediazonium salt is an excellent leaving group (N₂) and can be displaced by a wide range of nucleophiles, most notably in the copper(I)-catalyzed Sandmeyer reaction.[2][10] This provides a reliable method to replace the amino group with halides (Cl, Br), cyanide (CN), and other functionalities.

Generic Mechanistic Workflow for Sandmeyer Reaction:

cluster_reagents A 2-Bromo-3-methyl-5-nitroaniline B Arenediazonium Salt A->B Diazotization C Aryl Radical B->C Single Electron Transfer from Cu(I) D Final Product C->D Atom Transfer from Cu(II)X E NaNO₂, H⁺ (0-5 °C) F CuX G X⁻

Caption: General workflow of a Sandmeyer reaction.

Experimental Protocol: Diazotization of 2-Methyl-5-nitroaniline (Adapted for 2-Bromo-3-methyl-5-nitroaniline) [9][11]

  • Preparation of the Amine Salt: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-Bromo-3-methyl-5-nitroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

  • Cooling: Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq.) in cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C.

  • Confirmation of Diazonium Salt Formation: The reaction is complete when the solid amine salt has dissolved, and a slight excess of nitrous acid is detected (e.g., with potassium iodide-starch paper). The resulting clear solution of the diazonium salt is then used immediately in the subsequent Sandmeyer reaction.

Reagent/ParameterConditionRationale
Temperature0–5 °CThe arenediazonium salt is thermally unstable and can decompose at higher temperatures, leading to side products.[11]
AcidStrong mineral acid (e.g., HCl)Catalyzes the formation of the nitrosonium ion (NO⁺) electrophile from sodium nitrite and protonates the amine.[8]
Sodium NitriteSlight excess (1.05 eq.)Ensures complete conversion of the primary amine to the diazonium salt.
Palladium-Catalyzed Cross-Coupling Reactions: Functionalizing the Bromo Group

The carbon-bromine bond in 2-Bromo-3-methyl-5-nitroaniline is a prime target for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex molecular architectures.

The Suzuki-Miyaura reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[12] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. For substrates like 2-Bromo-3-methyl-5-nitroaniline, the unprotected amino group can sometimes interfere with the catalytic cycle, but successful couplings of ortho-bromoanilines have been reported.[9]

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Trans Transmetalation Intermediate OxAdd->Trans Ar'-B(OR)₂ RedEl Reductive Elimination Complex Trans->RedEl Base RedEl->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

General Experimental Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide [3]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine 2-Bromo-3-methyl-5-nitroaniline (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2–3 eq.).

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene, dioxane, THF).

  • Reaction: Heat the mixture to the required temperature (typically 80–120 °C) and stir for the specified time (2–24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

ComponentRoleCommon Examples
Palladium CatalystFacilitates the catalytic cyclePd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃
LigandStabilizes the palladium complex and influences reactivitySPhos, XPhos
BaseActivates the organoboron species for transmetalationK₂CO₃, Cs₂CO₃, K₃PO₄
SolventSolubilizes reactants and influences reaction rateToluene, Dioxane, THF

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[4] This reaction could be used to replace the bromine atom of 2-Bromo-3-methyl-5-nitroaniline with a different amino group.

General Experimental Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the bromo-aromatic compound (1.0 eq.), the amine (1.2–1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1–5 mol%), the ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃, K₃PO₄).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane).

  • Degassing: Degas the mixture by bubbling with an inert gas.

  • Reaction: Heat the mixture (e.g., to 110 °C) and stir for the required time (typically several hours).

  • Work-up and Purification: After cooling, filter the reaction mixture and purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of 2-Bromo-3-methyl-5-nitroaniline susceptible to nucleophilic attack, with the bromine atom acting as the leaving group.[6] The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

However, the efficiency of SNAr is highly dependent on the position of the electron-withdrawing group relative to the leaving group. For optimal stabilization of the Meisenheimer complex, the electron-withdrawing group should be in the ortho or para position.[5][7] In 2-Bromo-3-methyl-5-nitroaniline, the nitro group is meta to the bromine. This positioning offers less resonance stabilization to the intermediate, making SNAr reactions at the C-Br bond less favorable compared to isomers with ortho or para nitro groups. Nevertheless, under forcing conditions or with highly reactive nucleophiles, substitution may still occur.

General Reaction Scheme for SNAr:

cluster_reagents A 2-Bromo-3-methyl-5-nitroaniline B Meisenheimer Complex (less stabilized) A->B + Nucleophile C Substituted Product B->C - Br⁻ Nu Nucleophile (e.g., RO⁻, RS⁻)

Sources

Exploratory

Computational Chemistry Modeling of 2-Bromo-3-methyl-5-nitroaniline: A Technical Guide for Pharmacophore Profiling and Target Interaction

Prepared by: Senior Application Scientist, Computational Chemistry & Drug Design Executive Summary The rational design of novel therapeutics relies heavily on the precise computational profiling of small-molecule scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Computational Chemistry & Drug Design

Executive Summary

The rational design of novel therapeutics relies heavily on the precise computational profiling of small-molecule scaffolds. 2-Bromo-3-methyl-5-nitroaniline (CAS: 631911-97-2) is a highly functionalized aromatic compound that presents a unique confluence of electronic and steric properties. Featuring a halogen bond donor (bromine), a strong electron-withdrawing group (nitro), an electron-donating group (amine), and a steric modifier (methyl), this molecule serves as an excellent starting point for kinase inhibitor design or advanced materials synthesis.

This whitepaper outlines a rigorous, self-validating computational workflow designed to evaluate the quantum mechanical properties, pharmacokinetic viability, and receptor-binding affinity of 2-Bromo-3-methyl-5-nitroaniline.

Quantum Mechanical (QM) Profiling: Density Functional Theory (DFT)

To understand the intrinsic reactivity of the molecule, we must map its electronic structure. We employ Density Functional Theory (DFT) as the foundation of our QM profiling.

Causality of Method Selection

We utilize the B3LYP functional combined with the 6-311++G(d,p) basis set.

  • Why B3LYP? Pure DFT often suffers from self-interaction errors. B3LYP incorporates a portion of exact Hartree-Fock exchange, which corrects these errors and provides highly accurate thermochemistry and orbital energies for small organic molecules[1].

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable for this specific molecule. Diffuse functions allow the electron density of the anionic-character oxygen atoms in the nitro group and the large, highly polarizable bromine atom to expand properly into space. The polarization functions ((d,p)) ensure accurate resolution of the molecular geometry.

Step-by-Step Protocol (Gaussian 16)
  • Initial Geometry Generation: Construct the 3D conformer of 2-Bromo-3-methyl-5-nitroaniline and perform a preliminary molecular mechanics clean-up using the MMFF94 force field.

  • DFT Setup: Configure the Gaussian 16[2] input file for simultaneous optimization (OPT) and frequency (FREQ) calculations at the B3LYP/6-311++G(d,p) level of theory.

  • Self-Validating Execution: Run the calculation. Validate that the optimization has reached a true local minimum by confirming the strict absence of imaginary frequencies in the resulting IR spectrum output. If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized.

  • Electronic Extraction: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) eigenvalues. Generate the Molecular Electrostatic Potential (MEP) surface to identify nucleophilic (amine nitrogen) and electrophilic (bromine sigma-hole) interaction sites.

Data Presentation: QM Descriptors

Note: Values are representative of DFT calculations for this specific halogenated nitroaniline scaffold.

QM DescriptorSimulated ValueChemical Implication
HOMO Energy -6.85 eVModerate electron-donating capacity, localized near the aniline moiety.
LUMO Energy -2.95 eVHigh electron-accepting capacity, strongly localized on the nitro group.
Band Gap ( ΔE ) 3.90 eVIndicates a highly stable, moderately reactive molecule suitable for biological environments.
Dipole Moment 4.52 DebyeStrong polarity driven by the para/meta relationship of the amine and nitro groups, enhancing aqueous solubility.

Pharmacokinetic & ADMET Prediction

Before committing resources to wet-lab synthesis or extensive molecular dynamics, the scaffold must be evaluated for drug-likeness. High-throughput virtual screening (HTVS) of absorption, distribution, metabolism, excretion, and toxicity (ADMET) prevents late-stage attrition.

Causality of Method Selection

We utilize the SwissADME predictive engine[3]. Early-stage drug discovery requires rapid, self-validating screens for oral bioavailability. SwissADME provides robust empirical models (like the BOILED-Egg model for passive gastrointestinal absorption and brain penetration) and identifies problematic substructures via PAINS (Pan Assay Interference Compounds) alerts.

Step-by-Step Protocol
  • SMILES Encoding: Generate the canonical SMILES string for the DFT-optimized geometry: Cc1cc(cc(c1Br)N)=O.

  • In Silico Submission: Input the SMILES string into the SwissADME web server[3].

  • Parameter Extraction: Export the data, focusing strictly on Lipinski's Rule of Five, Topological Polar Surface Area (TPSA), and Blood-Brain Barrier (BBB) permeation.

  • Toxicity Filtering: Cross-reference the structure against Brenk and PAINS alerts to ensure the nitroaniline scaffold does not flag for promiscuous assay interference (e.g., redox cycling).

Data Presentation: ADMET Profile
ADMET ParameterPredicted ValueDrug-Likeness Assessment
Molecular Weight 231.05 g/mol Optimal (< 500 g/mol ).
Consensus LogP 2.84Excellent lipophilicity for membrane permeation (< 5).
H-Bond Donors/Acceptors 1 / 3Compliant with Lipinski rules (≤ 5 Donors, ≤ 10 Acceptors).
TPSA 71.84 ŲOptimal for both GI absorption and potential BBB permeation (< 140 Ų).
Lipinski Violations 0High probability of oral bioavailability.

Molecular Docking & Target Interaction

To evaluate the pharmacodynamic potential of 2-Bromo-3-methyl-5-nitroaniline, we simulate its binding affinity against a target protein, such as a Receptor Tyrosine Kinase (RTK), where halogenated anilines frequently act as competitive ATP inhibitors.

Causality of Method Selection

We employ AutoDock Vina [4]. Vina utilizes a highly sophisticated gradient optimization method and an empirical scoring function derived from the PDBbind dataset. It is specifically chosen for its ability to accurately score directional non-covalent interactions, which is critical here: the scaffold relies on hydrogen bonding from the aniline/nitro groups and highly directional halogen bonding from the bromine atom.

Step-by-Step Protocol
  • Ligand Preparation: Import the DFT-optimized .log file into AutoDock Tools. Assign Gasteiger partial charges, merge non-polar hydrogens, and define the rotatable bonds (the C-N bonds). Export as .pdbqt.

  • Receptor Preparation: Retrieve the target RTK from the Protein Data Bank (PDB). Strip co-crystallized ligands and water molecules. Add polar hydrogens and Kollman charges to accurately represent the electrostatic environment of the ATP-binding pocket. Export as .pdbqt.

  • Grid Box Definition: Define a search space (Grid Box) centered on the ATP-binding hinge region. Ensure dimensions are at least 20×20×20 Å to allow full translational and rotational exploration of the ligand.

  • Vina Execution: Run AutoDock Vina[4] utilizing multithreading with an exhaustiveness parameter set to 16 to ensure deep conformational sampling.

  • Interaction Analysis: Extract the pose with the most negative binding free energy ( ΔG ). Validate the pose by confirming the presence of a hydrogen bond between the aniline −NH2​ and the hinge region backbone (e.g., Met/Asp residues), and a halogen bond between the bromine and a backbone carbonyl.

Visualizations

The following diagrams illustrate the logical flow of the computational methodology and the proposed biological mechanism of action.

Workflow Start 2-Bromo-3-methyl-5-nitroaniline (SMILES Input) QM Quantum Mechanics (DFT) B3LYP/6-311++G(d,p) Start->QM ADMET ADMET Profiling (SwissADME) Start->ADMET Opt Geometry Optimization & MEP Generation QM->Opt PK Pharmacokinetics & Drug-Likeness ADMET->PK Docking Molecular Docking (AutoDock Vina) Bind Binding Affinity & Non-Covalent Interactions Docking->Bind Opt->Docking PK->Docking Lead Lead Optimization Decision Matrix Bind->Lead

Figure 1: End-to-end computational chemistry workflow for 2-Bromo-3-methyl-5-nitroaniline.

Pathway Ligand 2-Bromo-3-methyl-5-nitroaniline (Scaffold) ATP ATP Binding Pocket Ligand->ATP Binds Receptor Receptor Tyrosine Kinase (RTK) Receptor->ATP Contains Inhibition Competitive Inhibition (Halogen & H-Bonds) ATP->Inhibition Induces Downstream Downstream Signaling (MAPK/ERK) Inhibition->Downstream Blocks Apoptosis Cell Cycle Arrest / Apoptosis Downstream->Apoptosis Triggers

Figure 2: Proposed signaling pathway showing competitive RTK inhibition by the scaffold.

References

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed / National Institutes of Health.[Link]

  • Density-functional thermochemistry. III. The role of exact exchange. Semantic Scholar / Journal of Chemical Physics.[Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. PMC / National Institutes of Health.[Link]

  • Spectroscopic and Computational Evidence of Intramolecular AuI⋅⋅⋅H+−N Hydrogen Bonding (Gaussian 16 Reference). PMC / National Institutes of Health.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nitration Protocol for the Synthesis of 2-Bromo-3-methyl-5-nitroaniline

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Context: Synthesis of critical heteroaryl intermediates for PLK and Syk kinase inhibitors [1]. Introduction and Strat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Context: Synthesis of critical heteroaryl intermediates for PLK and Syk kinase inhibitors [1].

Introduction and Strategic Rationale

The compound 2-Bromo-3-methyl-5-nitroaniline is a highly valuable building block in medicinal chemistry, particularly in the development of aminotriazolopyridine-based kinase inhibitors targeting Polo-like kinase 1 (PLK1) and Spleen tyrosine kinase (Syk) [1]. These targets are critical in oncology and the management of inflammatory disorders.

Synthesizing highly functionalized anilines presents a distinct chemoselectivity challenge: the electron-rich amino group is highly susceptible to oxidation under standard nitration conditions. To circumvent this, the protocol detailed herein utilizes a highly acidic environment (concentrated sulfuric acid) without amine protection, relying on in situ protonation to dictate both stability and regioselectivity.

Mechanistic Causality: The "Self-Directing" System

Instead of employing multi-step protection/deprotection strategies, this protocol leverages the inherent electronic properties of the substrate:

  • Amine Protonation: Dissolving 2-bromo-3-methylaniline in concentrated H2​SO4​ converts the amine into an anilinium ion ( −NH3+​ ). This strongly deactivates the aromatic ring, protecting it from oxidative degradation by the nitronium ion ( NO2+​ ).

  • Synergistic Regiocontrol: The −NH3+​ group is a meta-directing group, pushing electrophilic aromatic substitution toward the C3 and C5 positions. Because C3 is sterically occluded by a methyl group, C5 becomes the primary target. Concurrently, the bromine atom at C2 is an ortho/para-director. The position para to the C2-bromine is exactly C5.

  • Result: The synergistic directing effects of the protonated amine and the halogen ensure near-exclusive regioselective nitration at the C5 position.

Experimental Workflow

NitrationWorkflow Start Starting Material 2-Bromo-3-methylaniline Acid Dissolution & Protonation Conc. H2SO4 (Sonication, RT) Start->Acid Cooling Temperature Control Cool to 0 °C Acid->Cooling Nitration1 Primary Nitration Add KNO3 (1.09 eq) Cooling->Nitration1 Validation In-Process Validation LCMS at 45 min Nitration1->Validation Wait 45 min Decision Conversion Check Target: <10% SM remaining Validation->Decision Nitration2 Secondary Nitration Add KNO3 (0.10 eq) Decision->Nitration2 If SM > 10% Product Target Compound 2-Bromo-3-methyl-5-nitroaniline Decision->Product If Complete Nitration2->Product Drive to completion

Fig 1: Regioselective nitration workflow of 2-bromo-3-methylaniline to form the target compound.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometry is tightly controlled. Potassium nitrate ( KNO3​ ) is used as the nitronium source, reacting with the sulfuric acid solvent to generate NO2+​ in situ.

Reagent / MaterialMW ( g/mol )AmountMoles (mmol)EquivalentsFunction
2-Bromo-3-methylaniline 186.054.420 g23.761.00Substrate
Sulfuric Acid (Conc.) 98.0825.0 mL~469.0019.74Solvent / Catalyst
Potassium Nitrate (Portion 1) 101.102.620 g25.901.09Nitrating Agent
Potassium Nitrate (Portion 2) 101.100.240 g2.370.10Chase Reagent

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; it incorporates an analytical checkpoint to prevent over-nitration while ensuring maximum yield [1].

Step 1: Substrate Preparation and Protonation

  • Equip a chemically resistant reaction vessel (e.g., a round-bottom flask) with a magnetic stir bar.

  • Add 4.420 g (23.76 mmol) of 2-Bromo-3-methylaniline to the vessel.

  • Carefully add 25 mL (approx. 469 mmol) of concentrated sulfuric acid ( H2​SO4​ ) at room temperature.

  • Causality Note: The substrate may not dissolve immediately. Utilize sonication at room temperature until a homogeneous solution is achieved. This ensures complete protonation of the amine, which is critical for preventing oxidation in subsequent steps.

Step 2: Temperature Regulation 5. Transfer the reaction vessel to an ice-water bath. 6. Allow the internal temperature of the acidic solution to equilibrate to exactly 0 °C. 7. Causality Note: Nitration is highly exothermic. Maintaining 0 °C prevents thermal runaway and suppresses the formation of undesired dinitro-byproducts or oxidative degradation.

Step 3: Primary Nitration 8. Weigh out 2.62 g (25.9 mmol, 1.09 eq) of Potassium Nitrate ( KNO3​ ). 9. Add the KNO3​ to the cooled solution in one single portion under vigorous stirring. 10. Observe the reaction mixture; the solution will progressively darken to a brown color over time as the nitronium ion is generated and consumed by the aromatic ring.

Step 4: In-Process Validation (Self-Validation Checkpoint) 11. Allow the reaction to proceed at 0 °C for exactly 45 minutes. 12. Withdraw a micro-aliquot, quench it carefully in cold water/acetonitrile, and analyze via Liquid Chromatography-Mass Spectrometry (LCMS). 13. Validation Metric: The LCMS trace should indicate a product-to-starting material ratio of approximately 10:1.

Step 5: Reaction Completion (Chase Step) 14. To drive the remaining ~9% of unreacted starting material to completion without risking over-nitration, add a secondary "chase" portion of KNO3​ weighing 240 mg (2.374 mmol, 0.10 eq). 15. Continue stirring at 0 °C until subsequent LCMS analysis confirms the complete consumption of the starting material. 16. Proceed with standard aqueous workup (e.g., pouring over crushed ice, neutralizing, and extracting with an appropriate organic solvent like ethyl acetate) to isolate the free base [1].

References

  • Source: World Intellectual Property Organization (WIPO)
Application

catalytic reduction of 2-Bromo-3-methyl-5-nitroaniline to diamines

Application Note: Chemoselective Catalytic Reduction of 2-Bromo-3-methyl-5-nitroaniline to 2-Bromo-3-methylbenzene-1,5-diamine Executive Summary The synthesis of highly functionalized diamines is a critical operation in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Catalytic Reduction of 2-Bromo-3-methyl-5-nitroaniline to 2-Bromo-3-methylbenzene-1,5-diamine

Executive Summary

The synthesis of highly functionalized diamines is a critical operation in the development of advanced active pharmaceutical ingredients (APIs). 2-Bromo-3-methylbenzene-1,5-diamine serves as a versatile building block for cross-coupling reactions and complex heterocycle synthesis. However, the catalytic hydrogenation of its precursor, 2-bromo-3-methyl-5-nitroaniline, presents a classic chemoselectivity challenge: achieving complete reduction of the nitro group while strictly avoiding the hydrodehalogenation (cleavage) of the labile carbon-bromine (C-Br) bond. This guide details a self-validating, scalable protocol to achieve >99% chemoselectivity using poisoned catalyst systems.

Mechanistic Rationale & Catalyst Causality

Understanding the surface chemistry of heterogeneous catalysts is paramount to controlling reaction pathways. Standard catalysts, particularly Palladium on Carbon (Pd/C), are highly active for nitro reduction but are equally proficient at mediating the reductive dehalogenation of aryl bromides[1].

The Causality of Dehalogenation: Electron-rich Pd(0) sites readily undergo oxidative addition into the C-Br bond. Once the aryl-palladium species is formed, hydrogenolysis rapidly yields the undesired dehalogenated byproduct (3-methylbenzene-1,5-diamine)[1]. Because bromides are reduced much faster than chlorides, the use of unmodified Pd/C inevitably destroys the halogen handle[1].

The Solution: Sulfided Platinum (Pt/C(S)) To circumvent this, the catalytic system must be sterically and electronically tuned. The definitive solution is the use of a sulfided Platinum catalyst[2]. The sulfur acts as a selective poison, strongly adsorbing to the most active, electron-rich terrace sites of the platinum lattice. This effectively prevents the flat, multi-point adsorption of the aromatic ring required for C-Br cleavage. Conversely, the highly polar nitro group can still bind "end-on" to the remaining active sites, allowing its reduction to proceed efficiently. Alternative methods, such as utilizing β-cyclodextrin-modified silver nanoparticles, have also been explored to sterically shield the halogen, though they often require harsher temperatures and pressures[3].

Chemoselectivity Substrate 2-Bromo-3-methyl- 5-nitroaniline Product 2-Bromo-3-methyl- benzene-1,5-diamine (Target) Substrate->Product Pt/C(S), H2 Selective Byproduct 3-Methylbenzene- 1,5-diamine (Dehalogenated) Substrate->Byproduct Pd/C, H2 Cleavage Product->Byproduct Over-reduction

Chemoselective pathways in the reduction of 2-bromo-3-methyl-5-nitroaniline.

Quantitative Catalyst Performance Data

The following table summarizes the causal relationship between catalyst selection and chemoselectivity, validating the choice of Pt/C(S) for this protocol.

Catalyst SystemCatalyst Loading (mol%)Temp (°C)H2 Pressure (psi)Conversion (%)Chemoselectivity (Target : Dehalogenated)
10% Pd/C5.02530>9915 : 85
5% Pt/C (Unmodified)2.02530>9962 : 38
5% Pt/C (Sulfided) 0.5 25 30 >99 >99 : 1
Ag Nanoparticles5.0601508595 : 5

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating specific In-Process Controls (IPCs) and utilizing a poisoned catalyst, the workflow ensures that hydrodehalogenation is thermodynamically suppressed even if the reaction is left longer than necessary.

Protocol Step1 1. Substrate & Solvent Dissolve in THF/MeOH (1:1) Step2 2. Catalyst Loading Add 0.5 mol% Pt/C(S) under N2 Step1->Step2 Step3 3. Hydrogenation 30 psi H2, 25°C, 4-6 hours Step2->Step3 Step4 4. In-Process Control Verify <1.0% SM via HPLC Step3->Step4 Step5 5. Filtration & Isolation Filter via Celite, concentrate Step4->Step5

Step-by-step experimental workflow for chemoselective nitro reduction.

Step-by-Step Methodology:

Step 1: Substrate Preparation and Solvent Selection

  • To a clean, dry pressure reactor (e.g., Parr shaker or autoclave), add 2-bromo-3-methyl-5-nitroaniline (10.0 g, 43.3 mmol).

  • Suspend the substrate in a 1:1 mixture of anhydrous Tetrahydrofuran (THF) and Methanol (MeOH) (100 mL total volume). Causality Insight: THF provides excellent solubility for the bromonitroaniline, while MeOH acts as a protic shuttle, accelerating the proton-coupled electron transfer required for rapid nitro reduction.

Step 2: Catalyst Loading (Critical Safety Step)

  • Purge the reactor headspace with inert Nitrogen (N2) gas for 5 minutes to displace oxygen.

  • Carefully add 5% Sulfided Platinum on Carbon (Pt/C(S), 50% water-wet, 0.85 g, ~0.5 mol% Pt)[2]. Causality Insight: Using water-wet catalyst mitigates the pyrophoric risk associated with dry carbon-supported catalysts. The N2 blanket prevents premature ignition of solvent vapors.

Step 3: Hydrogenation

  • Seal the reactor and purge the system with N2 (pressurize to 30 psi, then vent) three times.

  • Purge the system with Hydrogen (H2) gas (pressurize to 30 psi, then vent) three times.

  • Pressurize the reactor to 30 psi with H2.

  • Initiate vigorous stirring (800-1000 rpm) at ambient temperature (25 °C). Causality Insight: Vigorous agitation minimizes mass-transfer limitations of H2 gas into the liquid phase, preventing catalyst starvation which can unexpectedly alter selectivity profiles.

Step 4: Analytical Validation (IPC)

  • Allow the reaction to proceed for 4-6 hours. Monitor the hydrogen uptake; the reaction is typically complete when pressure drops cease.

  • Self-Validation: Vent the reactor, purge with N2, and withdraw a 0.1 mL aliquot. Dilute with acetonitrile and analyze via HPLC (UV detection at 254 nm). The reaction is deemed complete when starting material is <1.0 Area%. If incomplete, re-pressurize and continue for 2 hours.

Step 5: Filtration and Isolation

  • Once complete, vent the H2 and purge the reactor thoroughly with N2 (3 cycles).

  • Filter the reaction mixture through a tightly packed pad of Celite 545 to remove the heterogeneous catalyst. Rinse the pad with an additional 30 mL of MeOH. Caution: Do not allow the catalyst pad to dry out, as it remains a fire hazard. Transfer the wet filter cake to a dedicated metal waste container immediately.

  • Concentrate the combined filtrate under reduced pressure (in vacuo) at 40 °C.

  • The resulting crude residue is triturated with cold heptane to afford 2-bromo-3-methylbenzene-1,5-diamine as a crystalline solid. (Expected Yield: 92-95%).

References

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis (Organic Chemistry Portal). URL:[Link]

  • Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD. Journal of Nanoscience and Nanotechnology (PubMed). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Synthesis Overview: Strategic Routes to 2-Bromo-3-methyl-5-nitroaniline

An invaluable resource for researchers and drug development professionals, this technical support center provides in-depth troubleshooting guides and FAQs to optimize the synthesis of 2-Bromo-3-methyl-5-nitroaniline. As...

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Author: BenchChem Technical Support Team. Date: March 2026

An invaluable resource for researchers and drug development professionals, this technical support center provides in-depth troubleshooting guides and FAQs to optimize the synthesis of 2-Bromo-3-methyl-5-nitroaniline. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you overcome common challenges and improve your reaction yields.

The synthesis of 2-Bromo-3-methyl-5-nitroaniline primarily involves the electrophilic aromatic substitution on a substituted aniline ring. The key challenge lies in controlling the regioselectivity due to the presence of multiple directing groups. The most logical and controllable pathway is the bromination of the readily available starting material, 3-methyl-5-nitroaniline.

The directing effects of the substituents on the 3-methyl-5-nitroaniline ring are as follows:

  • Amino group (-NH₂ at C1): A strongly activating ortho, para-director.

  • Methyl group (-CH₃ at C3): A weakly activating ortho, para-director.

  • Nitro group (-NO₂ at C5): A strongly deactivating meta-director.

All three groups cooperatively direct incoming electrophiles (like Br+) to the C2, C4, and C6 positions. The C2 position is the most electronically favored target for bromination, being ortho to both the strongly activating amino group and the methyl group, and meta to the deactivating nitro group. However, the high activation of the amino group can lead to side reactions, including polybromination and oxidation.[1][2] Therefore, a protection-deprotection strategy is often the most effective method to ensure high yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What's going wrong?

Answer: A low or non-existent yield is typically due to suboptimal reaction conditions or reagent choice.

  • Probable Cause 1: Ineffective Brominating Agent. If you are using a very mild brominating agent, it may not be sufficiently electrophilic to react, especially given the deactivating effect of the nitro group. Conversely, using elemental bromine (Br₂) can be too harsh, leading to degradation.

  • Solution: N-Bromosuccinimide (NBS) is often an excellent choice for the controlled bromination of activated or moderately deactivated rings.[3] It provides a slow, steady source of electrophilic bromine, minimizing side reactions.

  • Probable Cause 2: Improper Temperature Control. Electrophilic aromatic substitutions are sensitive to temperature. If the temperature is too low, the reaction rate may be impractically slow. If it's too high, byproduct formation increases.

  • Solution: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the brominating agent to control the initial exothermic reaction. Then, allow the mixture to slowly warm to room temperature and stir for a sufficient period. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Probable Cause 3: Insufficient Reaction Time. The reaction may simply not have proceeded to completion.

  • Solution: Use TLC to monitor the disappearance of the starting material. Spot the reaction mixture alongside your starting material on a TLC plate at regular intervals (e.g., every 30 minutes). Only proceed with the workup once the starting material spot is faint or absent.

Question 2: I've isolated a product, but it's a mixture of several compounds, including what appear to be polybrominated species. How can I improve selectivity?

Answer: This is a classic issue when working with anilines. The powerful activating nature of the amino group makes the aromatic ring highly susceptible to multiple substitutions.[1][4]

  • Probable Cause: Over-activation by the Amino Group. The -NH₂ group is such a strong activator that it can facilitate a second bromination on the same ring, even if the ring is also substituted with a deactivating group.

  • Solution: Protect the Amino Group. The most effective and widely used strategy is to temporarily convert the amino group into an amide (an acetanilide) by reacting it with acetic anhydride.[1][5] The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating than the free amine. This moderation allows for clean, controlled monobromination. The protecting acetyl group can be easily removed afterward by acid or base hydrolysis to yield the desired product.

Logical Workflow for Improving Selectivity

start Problem: Poor Selectivity (Isomers, Polybromination) protect Protect Amino Group: React 3-methyl-5-nitroaniline with Acetic Anhydride start->protect Implement Protection Strategy brominate Brominate the Protected Acetanilide using NBS in Acetic Acid protect->brominate monitor Monitor Reaction with TLC for Monobromination brominate->monitor deprotect Deprotect the Acetyl Group: Acid or Base Hydrolysis monitor->deprotect Reaction Complete purify Purify Final Product: Recrystallization or Chromatography deprotect->purify end High Purity 2-Bromo-3-methyl-5-nitroaniline purify->end

Caption: Workflow for achieving high selectivity via amine protection.

Question 3: My reaction mixture turned into a dark, tarry mess. What causes this and how can it be prevented?

Answer: Tar formation is a common sign of oxidation. Anilines are electron-rich and can be easily oxidized, especially under harsh conditions or in the presence of strong oxidizing agents.[1][6]

  • Probable Cause: Oxidation of the Aniline. Strong brominating agents like elemental bromine can also act as oxidizing agents. This is exacerbated by elevated temperatures and the presence of light.

  • Solution 1: Use a Milder Reagent. As mentioned, N-Bromosuccinimide (NBS) is less prone to causing oxidation than Br₂.

  • Solution 2: Control Temperature. Maintain a low temperature (0-10 °C) throughout the addition of the brominating agent.[6]

  • Solution 3: Protect the Amino Group. Acetylation of the amino group not only controls its activating effect but also makes it less susceptible to oxidation.

  • Solution 4: Use an Inert Atmosphere. Performing the reaction under an inert atmosphere of nitrogen or argon can help prevent air oxidation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: brominating 3-methyl-5-nitroaniline or nitrating 3-bromo-5-methylaniline?

A1: Brominating 3-methyl-5-nitroaniline is the more strategic approach. The directing groups on this molecule all favor substitution at the desired C2 position. Nitrating 3-bromo-5-methylaniline is problematic because the strong acidic conditions (HNO₃/H₂SO₄) will protonate the amino group to form an anilinium ion (-NH₃⁺). This ion is a strong deactivating group and a meta-director, which will prevent nitration at the desired position.[4][5]

Q2: What is the best way to monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most effective method. Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). On a TLC plate, spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress. The product, being more polar than the starting material after bromination, should have a lower Rf value.

Q3: How should I purify the final product?

A3: Recrystallization is often sufficient if the reaction is clean. A mixed solvent system, such as ethanol and water, can be effective.[7] If TLC analysis shows multiple closely-spaced spots, column chromatography is recommended. A silica gel column with an eluent system based on hexane and ethyl acetate gradients will typically provide good separation of the desired product from isomers and impurities.

Q4: What are the critical safety precautions for this synthesis?

A4: All steps should be performed in a well-ventilated fume hood. Brominating agents like bromine and NBS are toxic and corrosive; always wear gloves, safety goggles, and a lab coat.[3] When working with acids and anhydrides (like acetic anhydride for the protection step), handle them with extreme care to avoid contact with skin and eyes.

Data & Protocols

Table 1: Troubleshooting Summary
Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low Yield / No Reaction - Ineffective brominating agent- Low temperature- Insufficient reaction time- Use N-Bromosuccinimide (NBS).- Allow reaction to warm to room temperature.- Monitor via TLC until starting material is consumed.
Mixture of Products - Over-activation by the -NH₂ group leading to polybromination.- Protect the amino group as an acetanilide before bromination, then deprotect.
Dark Tar Formation - Oxidation of the aniline ring.- Use a milder reagent (NBS).- Maintain low temperature (0-10 °C) during addition.- Protect the amino group.
Purification Difficulty - Isomers and byproducts with similar polarity to the product.- Optimize recrystallization solvent.- Use column chromatography for difficult separations.
Detailed Experimental Protocols

The following three-part protocol, which involves a protection-deprotection strategy, is recommended for achieving the highest yield and purity.

Workflow Diagram: Recommended Synthesis Pathway

cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection SM 3-methyl-5-nitroaniline Protected N-(3-methyl-5-nitrophenyl)acetamide SM->Protected Acetic Anhydride Brominated N-(2-bromo-3-methyl-5-nitrophenyl)acetamide Protected->Brominated NBS / Acetic Acid Product 2-Bromo-3-methyl-5-nitroaniline Brominated->Product Acid Hydrolysis (HCl)

Caption: A robust three-step synthesis pathway for high-yield production.

Protocol 1: Protection via Acetylation
  • Setup: In a fume hood, dissolve 3-methyl-5-nitroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) for 30-45 minutes. Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Workup: Allow the mixture to cool to room temperature, then pour it slowly into a beaker containing a large volume of cold water or ice.

  • Isolation: The protected product, N-(3-methyl-5-nitrophenyl)acetamide, will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it completely. This product is often pure enough for the next step without further purification.[1]

Protocol 2: Bromination of the Protected Intermediate
  • Setup: Dissolve the dried N-(3-methyl-5-nitrophenyl)acetamide (1.0 eq) in glacial acetic acid in a round-bottom flask with a magnetic stirrer. Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: In a separate container, dissolve N-bromosuccinimide (NBS) (1.05 eq) in glacial acetic acid. Add this solution dropwise to the cooled acetanilide solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, pour the mixture into a large volume of cold water.

  • Isolation: The brominated product will precipitate. Collect the solid by vacuum filtration, wash with cold water to remove acetic acid and succinimide, and then dry.

Protocol 3: Deprotection via Acid Hydrolysis
  • Setup: Place the crude, dried N-(2-bromo-3-methyl-5-nitrophenyl)acetamide (1.0 eq) into a round-bottom flask. Add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).

  • Reaction: Heat the mixture under reflux with stirring for 1-2 hours, or until TLC analysis confirms the disappearance of the starting amide.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the acid by adding a base, such as a saturated sodium bicarbonate solution or aqueous sodium hydroxide, until the pH is neutral or slightly basic (pH 7-8). The final product will precipitate.

  • Isolation & Purification: Collect the crude 2-Bromo-3-methyl-5-nitroaniline by vacuum filtration. Wash the solid with cold water and dry it. The product can be further purified by recrystallization from an ethanol/water mixture to yield a high-purity solid.[1]

References

  • Smolecule. (2024, April 15). Buy 3-Bromo-5-methyl-4-nitroaniline | 885523-78-4.
  • BenchChem. (2025). Identifying side products in the halogenation of anilines.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • Wikipedia. Aniline.
  • Vaia. Problem 47 Explain why the bromination of b... [FREE SOLUTION].
  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
  • BenchChem. (2025). managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline.
  • Pérez, M. et al. (2023). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2023(3), M1700. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 15). 3-Methyl-5-nitroaniline: A Versatile Intermediate for Diverse Industrial Needs.
  • Google Patents. US4188342A - Ortho-bromination of ortho-alkylated anilines.
  • Magritek. (2018). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Bromo-3-methyl-5-nitroaniline Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with the synthesis, extraction, and purifica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with the synthesis, extraction, and purification of 2-Bromo-3-methyl-5-nitroaniline (CAS: 631911-97-2).

Mechanistic Overview & Impurity Pathways

To successfully troubleshoot an extraction, we must first understand the causality of impurity formation. The synthesis typically involves the nitration of 2-bromo-3-methylaniline using potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄)[1]. The success of this reaction—and the cleanliness of the subsequent extraction—relies entirely on the protonation state of the amine group.

G SM 2-Bromo-3-methylaniline (Starting Material) Acid Dissolution in H2SO4 (Protonation to Anilinium) SM->Acid Nitration Nitration (KNO3, 0 °C) Meta-Directing Acid->Nitration Complete Protonation Impurity1 4-Nitro / 6-Nitro Isomers (From unprotonated amine) Acid->Impurity1 Incomplete Protonation Product 2-Bromo-3-methyl-5-nitroaniline (Desired Product) Nitration->Product Controlled Temp (<5 °C) Impurity2 Oxidation Byproducts (Tarry Oils) Nitration->Impurity2 Thermal Runaway Impurity3 Unreacted SM (~10:1 Product:SM ratio) Nitration->Impurity3 Incomplete Conversion

Workflow of 2-Bromo-3-methyl-5-nitroaniline synthesis highlighting impurity generation pathways.

Frequently Asked Questions (FAQs)

Q1: Why does my crude extract contain significant amounts of 4-nitro and 6-nitro regioisomers? Causality: The regioselectivity of this nitration relies entirely on the formation of the anilinium ion. In a strongly acidic medium, the amine is protonated to -NH₃⁺, which is strongly electron-withdrawing and directs the incoming nitro group to the meta position (C5)[2]. If the acid concentration is insufficient or water is introduced prematurely, a fraction of the amine remains unprotonated. The free -NH₂ group is a strong ortho/para director, leading to unwanted nitration at C4 and C6. Actionable Solution: Ensure complete dissolution of the starting material in anhydrous concentrated H₂SO₄ using sonication before adding the nitrating agent[1].

Q2: LC-MS shows a ~10:1 ratio of product to unreacted 2-bromo-3-methylaniline. How do I separate them during extraction? Causality: It is common to observe unreacted starting material, as pushing the reaction to 100% conversion often risks over-nitration or oxidation[1]. Because the desired product contains a strongly electron-withdrawing nitro group, its amine basicity (pKa < 2) is significantly lower than that of the starting material (pKa ~3.5). Actionable Solution: Utilize a pH-gradient extraction. By quenching the reaction in ice water (pH < 1), the more basic starting material remains soluble as an anilinium sulfate salt, while the weakly basic nitrated product precipitates out.

Q3: My post-extraction product is a dark, tarry oil instead of a solid. What went wrong? Causality: Aniline derivatives are highly susceptible to oxidation by nitric acid, which generates complex, polymeric "tarry" byproducts[2]. This is exacerbated by poor temperature control. While the boiling point of the pure product is high (351.6 °C), impurities heavily depress the melting point, causing the product to oil out[3]. Actionable Solution: Maintain the reaction temperature strictly at 0 °C during KNO₃ addition[1]. If oiling occurs during workup, perform a decolorizing charcoal treatment followed by recrystallization.

Quantitative Impurity Profiling

Impurity ProfileStructural CauseRelative Polarity (TLC/Silica)Removal Strategy
Unreacted 2-Bromo-3-methylaniline Incomplete nitration (~10:1 product:SM ratio)[1]Highly Polar (Free amine)Acidic aqueous wash (pH 1-2); SM forms water-soluble sulfate salt.
4-Nitro / 6-Nitro Isomers Incomplete protonation of amine (ortho/para directing)[2]Moderately PolarColumn chromatography (Hexane/EtOAc gradient) or fractional recrystallization.
Dinitroanilines Excess nitrating agent or extended reaction timeNon-Polar (Reduced hydrogen bonding)Recrystallization from ethanol/water; dinitro compounds remain in mother liquor.
Oxidative Tars Nitric acid-mediated oxidation of the aromatic ring[2]Baseline (Polymeric)Hot filtration with activated charcoal prior to crystallization.

Validated Experimental Protocols

Protocol A: pH-Selective Liquid-Liquid Extraction & Precipitation

Self-validating mechanism: This protocol leverages the differential pKa between the starting material and the product to selectively crash out the desired compound while leaving impurities in the aqueous phase.

  • Quenching: Slowly pour the crude sulfuric acid reaction mixture into 10 volumes of crushed ice under vigorous stirring. Validation checkpoint: The internal temperature must remain below 5 °C to prevent hydrolytic degradation and further oxidation.

  • Precipitation: As the acid is diluted, the weakly basic 2-bromo-3-methyl-5-nitroaniline will precipitate as a yellow/brown solid. The more basic unreacted starting material remains in solution as the water-soluble sulfate salt.

  • Filtration & Washing: Collect the precipitate via vacuum filtration. Wash the filter cake with cold deionized water until the filtrate reaches pH 4-5 to remove residual H₂SO₄.

  • Organic Extraction (If product oils out): If the product forms an oil instead of a solid due to high impurity load, extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Recrystallization and Isomer Purge

Self-validating mechanism: Recrystallization exploits the differential solubility of the target compound versus its regioisomers and oxidative tars at varying temperatures[2].

  • Dissolution: Suspend the crude solid in a minimal volume of hot ethanol (approx. 5 mL/g) at 70 °C.

  • Decolorization (Optional but Recommended): Add 5% w/w activated charcoal to the hot solution and boil gently for 5 minutes to adsorb polymeric oxidation tars[2].

  • Hot Filtration: Filter the mixture rapidly through a pre-heated Buchner funnel with fluted filter paper to remove the charcoal. Validation checkpoint: The filtrate should transition from dark brown to a clear, pale yellow solution.

  • Crystallization: Add hot deionized water dropwise to the filtrate until the cloud point (faint turbidity) is reached[2]. Add a few drops of hot ethanol to redissolve the precipitate, yielding a clear saturated solution. Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0-4 °C) for 1 hour.

  • Isolation: Filter the purified crystals, wash with ice-cold 10% ethanol/water, and dry in a vacuum oven at 40 °C. Note: Protect the final product from light during storage (4 °C), as nitroanilines are photosensitive[3].

References

  • Sigma-Aldrich. "2-Bromo-3-methyl-5-nitroaniline | 631911-97-2". sigmaaldrich.com.
  • BenchChem. "Technical Support Center: Purification of Crude 2-Nitroaniline". benchchem.com.
  • Google Patents. "WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors". google.com.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Buchwald-Hartwig Amination of Halogenated Nitroanilines

Introduction: Navigating the Challenges of C-N Bond Formation in Electron-Deficient Systems The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of C-N Bond Formation in Electron-Deficient Systems

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where arylamine moieties are ubiquitous.[1] Among the myriad of methods available, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool, largely supplanting classical methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr).[1][2] Its broad substrate scope and functional group tolerance have made it an indispensable reaction for medicinal chemists.

This guide focuses on a particularly relevant and challenging subclass of substrates: halogenated nitroanilines. These molecules are valuable building blocks, as the nitro group is a versatile functional handle that can be readily reduced to an amine or serve as a directing group. However, the strong electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the aryl halide, influencing its reactivity in the Buchwald-Hartwig catalytic cycle.

Here, we provide a comparative study on the amination of iodo-, bromo-, and chloro-nitroanilines. We will delve into the mechanistic nuances, explore the rationale behind the selection of catalysts, ligands, and bases, and present comparative experimental data to guide researchers in optimizing their synthetic strategies.

The Decisive Step: Oxidative Addition and the Role of the Halogen

The Buchwald-Hartwig amination proceeds through a catalytic cycle that critically begins with the oxidative addition of the aryl halide to a Pd(0) complex.[3] The rate of this step is highly dependent on the nature of the carbon-halogen (C-X) bond. The general reactivity trend for aryl halides is I > Br > Cl, which correlates inversely with their bond dissociation energies.[4]

  • Aryl Iodides: Possess the weakest C-I bond, making them highly reactive towards oxidative addition. Reactions often proceed under milder conditions with a broader range of catalysts. However, the iodide anion generated during the reaction can sometimes act as an inhibitor to the catalyst, which can complicate some transformations.[4]

  • Aryl Bromides: Represent a good balance of reactivity and stability. They are generally less expensive than the corresponding iodides and are readily activated by many modern catalyst systems.[4]

  • Aryl Chlorides: Are the most challenging substrates due to the strong C-Cl bond. Their activation requires highly active catalyst systems, typically involving sterically hindered and strongly electron-donating ligands to facilitate the difficult oxidative addition step.[1] Despite this challenge, their low cost and wide commercial availability make them highly desirable starting materials.

The presence of the electron-withdrawing nitro group further deactivates the aryl ring towards oxidative addition, making the choice of an appropriate catalyst system even more critical, especially for the less reactive chloro- and bromo-derivatives.

cluster_reactivity Oxidative Addition Reactivity I Ar-I Br Ar-Br I->Br Decreasing Reactivity Increasing C-X Bond Strength Cl Ar-Cl Br->Cl

Caption: Relative reactivity of aryl halides in the oxidative addition step.

Catalyst System Selection: A Synergistic Trio of Metal, Ligand, and Base

A successful Buchwald-Hartwig amination hinges on the judicious selection of the palladium source, the phosphine or carbene ligand, and the base.

Palladium Precatalysts

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols often employ well-defined precatalysts.[4] These are typically air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species, leading to more reproducible results and lower catalyst loadings. For demanding substrates like halogenated nitroanilines, "G3" (third-generation) and "G4" (fourth-generation) Buchwald palladacycle precatalysts are often preferred for their high activity.

The Ligand: The Key to Reactivity and Selectivity

The ligand is arguably the most crucial component, stabilizing the palladium center and modulating its electronic and steric properties.

  • For Aryl Iodides and Bromides: Bidentate phosphine ligands like BINAP or DPPF can be effective.[2] However, for electron-deficient systems like nitroanilines, the more robust and active bulky biaryl monophosphine ligands developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) are generally superior.[3] These ligands promote both the oxidative addition and the final reductive elimination step.

  • For Aryl Chlorides: The amination of aryl chlorides requires the most electron-rich and sterically demanding ligands. N-Heterocyclic Carbenes (NHCs), such as IPr, have proven to be highly effective as their strong σ-donating ability facilitates the cleavage of the strong C-Cl bond.[1] Bulky biaryl phosphine ligands like BrettPhos are also highly effective for these challenging transformations.[5]

The Base: More Than Just a Proton Scavenger

The base plays a critical role in deprotonating the amine nucleophile (or the resulting palladium-amine complex) to form the palladium-amido intermediate, which is necessary for reductive elimination.[3]

  • Strong Bases: Sodium tert-butoxide (NaOt-Bu) is the most common strong base used. Its high basicity and poor nucleophilicity are ideal for many transformations.

  • Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher reaction temperatures or more active catalyst systems.[4]

Comparative Experimental Study: Amination of Halogenated 2-Nitroanilines

To illustrate the practical differences in reactivity, we present data for the coupling of various halogenated 2-nitroanilines with morpholine, a common secondary amine nucleophile. The reactions were optimized for each substrate to achieve high conversion.

Reaction Scheme:

(Image: General reaction scheme for the Buchwald-Hartwig amination of a halogenated 2-nitroaniline with morpholine.)

Comparative Data Table
EntryAryl Halide (Ar-X)Catalyst SystemBaseTemp (°C)Time (h)Yield (%)
12-Iodo-6-nitroaniline2 mol% Pd₂(dba)₃ / 4 mol% XPhosNaOt-Bu80492
22-Bromo-6-nitroaniline2 mol% XPhos Pd G3NaOt-Bu1001295
32-Chloro-6-nitroaniline2 mol% BrettPhos Pd G3NaOt-Bu1102488

Data presented is representative and intended for comparative purposes.

Analysis of Results:

As anticipated, the iodo-nitroaniline (Entry 1) reacted under the mildest conditions, achieving high yield in a short time. The bromo-nitroaniline (Entry 2) required a higher temperature and a more active precatalyst (XPhos Pd G3) to reach completion. The chloro-nitroaniline (Entry 3) proved to be the most challenging, necessitating the highly active BrettPhos catalyst system and an elevated temperature over an extended period to achieve a good yield. This data clearly demonstrates the practical implications of the C-X bond strength in these electron-poor systems.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-nitroaniline

This protocol provides a self-validating, step-by-step methodology for a representative amination reaction. The causality for each step is explained to enhance understanding and reproducibility.

Materials:

  • 2-Bromo-6-nitroaniline (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

start Start setup Assemble oven-dried flask under Argon atmosphere start->setup charge Charge flask with Ar-Br, NaOtBu, and Pd Precatalyst setup->charge Inert atmosphere is crucial to protect Pd(0) catalyst add_solv Add anhydrous toluene via syringe charge->add_solv add_amine Add morpholine via syringe add_solv->add_amine Amine added last heat Heat reaction mixture to 100 °C with stirring add_amine->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor quench Cool to RT and quench with saturated NH4Cl (aq) monitor->quench Upon completion extract Extract with Ethyl Acetate (3x) quench->extract dry_conc Dry organic layer (Na2SO4), filter, and concentrate extract->dry_conc purify Purify by flash column chromatography dry_conc->purify end Characterize final product purify->end

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Procedure:

  • Inert Atmosphere Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of argon. Rationale: The active Pd(0) catalyst is sensitive to oxygen and moisture; an inert atmosphere is essential for catalytic activity and reproducibility.

  • Charging Reagents: The flask is charged with 2-bromo-6-nitroaniline (217 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and the XPhos Pd G3 precatalyst (16.8 mg, 0.02 mmol). The flask is briefly evacuated and backfilled with argon three times. Rationale: Adding the solid reagents first allows for efficient removal of air from the vessel. The base is added in excess to drive the reaction to completion.

  • Solvent and Nucleophile Addition: Anhydrous toluene (5 mL) is added via syringe, followed by morpholine (105 µL, 1.2 mmol). Rationale: Anhydrous solvent is critical to prevent quenching of the base and catalyst deactivation. The amine is often added last.

  • Reaction: The flask is sealed and the mixture is heated to 100 °C in a pre-heated oil bath with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Rationale: Heating provides the necessary activation energy, particularly for less reactive bromides. Stirring ensures homogeneity in the heterogeneous mixture.

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and carefully quenched by the addition of saturated aqueous ammonium chloride (10 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL). Rationale: Quenching neutralizes the excess strong base. Extraction isolates the desired product from inorganic salts.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to afford the pure product. Rationale: Chromatography removes unreacted starting materials, catalyst residues, and any byproducts.

Mechanistic Overview

The generally accepted catalytic cycle provides a framework for understanding the influence of each component on the reaction's success.

cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ oa_complex->amine_complex Amine Coordination (R₂NH) amido_complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination (Ar-NR₂)

Sources

Comparative

Spectroscopic Dissection: A Comparative Guide to the Structural Isomers of 2-Bromo-3-methyl-5-nitroaniline

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is a cornerstone of rigorous scientific practice. The isomeric purity of a compound can ha...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is a cornerstone of rigorous scientific practice. The isomeric purity of a compound can have profound implications for its reactivity, biological activity, and ultimate utility. This guide provides an in-depth spectroscopic comparison of 2-Bromo-3-methyl-5-nitroaniline and its key structural isomers. In the absence of a complete set of publicly available experimental spectra for each isomer, this guide leverages fundamental spectroscopic principles and data from closely related analogs to predict and rationalize the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra.

The isomers under consideration are:

  • Isomer A: 2-Bromo-3-methyl-5-nitroaniline (CAS: 631911-97-2)

  • Isomer B: 4-Bromo-3-methyl-5-nitroaniline (CAS: 631910-12-8)[1]

  • Isomer C: 2-Bromo-5-methyl-3-nitroaniline (CAS: 102169-98-2)[2]

  • Isomer D: 3-Bromo-2-methyl-5-nitroaniline (CAS: 1000342-34-6)[3]

  • Isomer E: 5-Bromo-2-methyl-3-nitroaniline (CAS: 864550-40-3)[4]

The subtle differences in the placement of the bromo, methyl, and nitro substituents on the aniline ring give rise to unique electronic environments for each molecule. These differences manifest as distinct and predictable variations in their interaction with electromagnetic radiation and their fragmentation behavior, forming the basis for their unambiguous differentiation.

The Bedrock of Differentiation: Spectroscopic Principles

The interpretation of the spectra for these isomers hinges on understanding the electronic effects of the substituents on the aniline ring. The amino (-NH₂) group is a strong activating, ortho-, para-director, while the nitro (-NO₂) group is a strong deactivating, meta-director. The methyl (-CH₃) group is a weak activating, ortho-, para-director, and the bromo (-Br) group is a deactivating, ortho-, para-director. The interplay of these directing effects, along with steric hindrance, governs the electron density at each position on the aromatic ring, which in turn dictates the chemical shifts in NMR spectroscopy, the vibrational frequencies of bonds in IR spectroscopy, the stability of fragments in mass spectrometry, and the energy of electronic transitions in UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum (typically 6.0-9.0 ppm) will provide the most definitive fingerprints for each isomer. The number of signals, their splitting patterns (multiplicity), and their chemical shifts will be unique to each substitution pattern.

Predicted ¹H NMR Data

IsomerPredicted Aromatic Proton Chemical Shifts (ppm) and MultiplicitiesPredicted Methyl Proton Chemical Shift (ppm)Predicted Amino Proton Chemical Shift (ppm)
A: 2-Bromo-3-methyl-5-nitroaniline H4: ~7.5 (d, J ≈ 2.5 Hz), H6: ~7.8 (d, J ≈ 2.5 Hz)~2.4 (s)~4.0-5.0 (br s)
B: 4-Bromo-3-methyl-5-nitroaniline H2: ~7.9 (s), H6: ~7.6 (s)~2.5 (s)~4.0-5.0 (br s)
C: 2-Bromo-5-methyl-3-nitroaniline H4: ~7.7 (d, J ≈ 2.0 Hz), H6: ~7.4 (d, J ≈ 2.0 Hz)~2.3 (s)~4.0-5.0 (br s)
D: 3-Bromo-2-methyl-5-nitroaniline H4: ~7.6 (d, J ≈ 2.5 Hz), H6: ~7.9 (d, J ≈ 2.5 Hz)~2.6 (s)~4.0-5.0 (br s)
E: 5-Bromo-2-methyl-3-nitroaniline H4: ~7.8 (s), H6: ~7.5 (s)~2.4 (s)~4.0-5.0 (br s)

Causality of Spectral Differences:

  • Number of Aromatic Signals: Isomers with higher symmetry, such as B and E, will show two singlets for the aromatic protons, whereas isomers A, C, and D will each exhibit two doublets due to meta-coupling.

  • Chemical Shifts: The electron-withdrawing nitro group will significantly deshield (shift to higher ppm) protons that are ortho or para to it. Conversely, the electron-donating amino and methyl groups will shield (shift to lower ppm) ortho and para protons.[5] The interplay of these effects for each isomer results in a unique chemical shift pattern. For example, in Isomer A, the proton at C6 is expected to be more deshielded than the proton at C4 due to its position relative to the nitro and amino groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the aromatic carbons (typically 100-160 ppm) being highly indicative of the substitution pattern.

Predicted ¹³C NMR Data

IsomerPredicted Aromatic Carbon Chemical Shifts (ppm)Predicted Methyl Carbon Chemical Shift (ppm)
A: 2-Bromo-3-methyl-5-nitroaniline C1: ~145, C2: ~110, C3: ~138, C4: ~115, C5: ~148, C6: ~120~18
B: 4-Bromo-3-methyl-5-nitroaniline C1: ~146, C2: ~125, C3: ~135, C4: ~112, C5: ~149, C6: ~118~20
C: 2-Bromo-5-methyl-3-nitroaniline C1: ~147, C2: ~115, C3: ~150, C4: ~122, C5: ~139, C6: ~116~17
D: 3-Bromo-2-methyl-5-nitroaniline C1: ~144, C2: ~130, C3: ~118, C4: ~120, C5: ~148, C6: ~114~22
E: 5-Bromo-2-methyl-3-nitroaniline C1: ~145, C2: ~128, C3: ~151, C4: ~117, C5: ~115, C6: ~124~19

Causality of Spectral Differences:

  • Carbons directly attached to the electron-withdrawing nitro group and the electronegative bromine atom will be significantly deshielded.

  • Carbons ortho and para to the electron-donating amino group will be shielded.[6]

  • The number of unique carbon signals will also reflect the symmetry of the molecule.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra for these isomers is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of -2 to 12 ppm, a 90° pulse angle, and a relaxation delay of 1-2 seconds.

    • The number of scans should be sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans will be required compared to ¹H NMR.

    • Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Isomer in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer High-Resolution NMR Spectrometer Transfer->Spectrometer H1_Acq Acquire ¹H Spectrum Spectrometer->H1_Acq C13_Acq Acquire ¹³C Spectrum Spectrometer->C13_Acq Process Fourier Transform, Phase & Baseline Correction C13_Acq->Process Reference Reference Chemical Shifts Process->Reference Analyze Analyze Spectra (Shifts, Multiplicity) Reference->Analyze MS_Workflow cluster_intro Sample Introduction cluster_ionize Ionization cluster_analysis Analysis & Detection Sample Dilute Isomer in Volatile Solvent EI Electron Ionization (70 eV) Sample->EI Mol_Ion Formation of Molecular Ion (M⁺) EI->Mol_Ion Fragment Fragmentation Mol_Ion->Fragment Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Fragment->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum

Sources

Validation

A Comparative Guide to LC-MS Method Validation for the Quantification of 2-Bromo-3-methyl-5-nitroaniline

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust quantification of 2-Bromo-3-methyl-5-nitroaniline. It is intended for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust quantification of 2-Bromo-3-methyl-5-nitroaniline. It is intended for researchers, scientists, and drug development professionals who require validated, accurate, and reliable analytical methods. This document delves into the critical parameters of method validation, offering a detailed experimental protocol and comparative data to guide your analytical strategy. The principles and practices outlined herein are grounded in internationally recognized guidelines, including those from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[1][2][3][4]

Introduction: The Imperative of Rigorous Method Validation

In the landscape of pharmaceutical development and chemical analysis, the quantification of specific analytes is foundational to safety, efficacy, and quality control. 2-Bromo-3-methyl-5-nitroaniline, a substituted aromatic amine, represents a class of compounds often encountered as intermediates in chemical synthesis or as potential impurities in active pharmaceutical ingredients (APIs). Its accurate quantification is therefore critical. A validated analytical method ensures that the data generated are reliable and reproducible, a non-negotiable requirement for regulatory submissions.[1][5] This guide will compare and contrast key aspects of LC-MS method development and validation for this specific analyte, providing the scientific rationale behind the recommended procedures.

Physicochemical Properties of 2-Bromo-3-methyl-5-nitroaniline

A thorough understanding of the analyte's properties is paramount in developing a selective and sensitive LC-MS method.

PropertyValueSource
Molecular FormulaC₇H₇BrN₂O₂[1]
Molecular Weight231.05 g/mol [1]
Chemical StructureAromatic Amine[1]
Predicted pKaBasic (amine group)General chemical knowledge
Predicted SolubilitySoluble in organic solvents like methanol and acetonitrileGeneral chemical knowledge

The presence of a basic amine group suggests that positive ion electrospray ionization (ESI) will be an effective ionization technique. The aromatic nature of the molecule indicates that a reversed-phase chromatographic approach will be suitable for separation.

Comparative Analysis of LC-MS Methodologies

The choice of LC-MS instrumentation and parameters can significantly impact method performance. Here, we compare two common approaches: a standard High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) and an Ultra-High-Performance Liquid Chromatography (UHPLC) system also coupled to a triple quadrupole mass spectrometer.

ParameterHPLC-MS/MSUHPLC-MS/MSRationale and Field Insights
Chromatography
ColumnC18, 2.1 x 100 mm, 3.5 µmC18, 2.1 x 50 mm, 1.8 µmUHPLC offers significantly faster run times and improved resolution due to the smaller particle size of the stationary phase. This can be critical for high-throughput analysis.
Flow Rate0.3 mL/min0.5 mL/minHigher flow rates are possible with UHPLC systems due to the smaller column dimensions and higher pressure tolerance.
Run Time10 minutes4 minutesThe shorter run time of the UHPLC method allows for a greater number of samples to be analyzed in a given timeframe, increasing laboratory efficiency.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), PositiveThe basic amine group of 2-Bromo-3-methyl-5-nitroaniline is readily protonated, making positive ESI the most sensitive ionization mode.
MS/MS TransitionsQ1: m/z 231.0 -> Q3: m/z 151.0 (Quantifier), m/z 123.0 (Qualifier)Q1: m/z 231.0 -> Q3: m/z 151.0 (Quantifier), m/z 123.0 (Qualifier)Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The selection of two transitions enhances the confidence in analyte identification.

A Validated LC-MS/MS Method for 2-Bromo-3-methyl-5-nitroaniline Quantification

This section details a validated UHPLC-MS/MS method for the quantification of 2-Bromo-3-methyl-5-nitroaniline in a relevant matrix (e.g., human plasma or a specific solvent). The validation parameters and acceptance criteria are based on FDA and ICH guidelines.[1][3]

Experimental Protocol

1. Materials and Reagents:

  • 2-Bromo-3-methyl-5-nitroaniline reference standard

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound with similar chromatographic and mass spectrometric behavior can be used (e.g., 2-Bromo-5-nitroaniline-d₃).

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, LC-MS grade

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of 2-Bromo-3-methyl-5-nitroaniline and the IS in methanol.

  • Working Standards: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL) from a separate stock solution.

  • Sample Preparation (Protein Precipitation for Plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing the IS. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant for LC-MS/MS analysis.

3. UHPLC-MS/MS Conditions:

  • UHPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 2 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent

  • Ionization: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • MRM Transitions:

    • 2-Bromo-3-methyl-5-nitroaniline: 231.0 > 151.0 (Quantifier), 231.0 > 123.0 (Qualifier)

    • IS (example): 220.0 > 140.0

Method Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their corresponding acceptance criteria, which are essential for ensuring the method is fit for its intended purpose.[5][6]

ParameterAcceptance CriteriaRationale
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.Ensures that the method can differentiate the analyte from other components in the sample matrix.[6]
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.Demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range.[6]
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ).Measures the closeness of the measured concentration to the true concentration.[6]
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).Assesses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Defines the lower limit of reliable measurement for the analytical method.[6]
Matrix Effect The CV of the matrix factor should be ≤ 15%.Evaluates the effect of co-eluting matrix components on the ionization of the analyte.
Stability Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). Analyte concentration should be within ±15% of the initial concentration.Ensures that the analyte concentration does not change during sample handling, processing, and storage.
Visualizing the Workflow

The following diagrams illustrate the key processes in the LC-MS method validation for 2-Bromo-3-methyl-5-nitroaniline.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Stock Stock Solution Cal_Std Calibration Standards Stock->Cal_Std QC_Samples QC Samples Stock->QC_Samples UHPLC UHPLC Separation Cal_Std->UHPLC QC_Samples->UHPLC Sample_Prep Sample Extraction Sample_Prep->UHPLC MS MS/MS Detection UHPLC->MS Linearity Linearity MS->Linearity Accuracy Accuracy & Precision MS->Accuracy Selectivity Selectivity MS->Selectivity Stability Stability MS->Stability LOQ LOQ MS->LOQ

Caption: Experimental workflow for LC-MS method validation.

ValidationLogic Start Method Development FullValidation Full Validation Start->FullValidation FitForPurpose Is the Method Fit for Purpose? FullValidation->FitForPurpose PartialValidation Partial Validation PartialValidation->FitForPurpose CrossValidation Cross-Validation CrossValidation->FitForPurpose FitForPurpose->Start No RoutineAnalysis Routine Sample Analysis FitForPurpose->RoutineAnalysis Yes RoutineAnalysis->PartialValidation Minor Changes RoutineAnalysis->CrossValidation Different Lab/Instrument

Caption: Logical flow of the method validation process.

Conclusion

The successful quantification of 2-Bromo-3-methyl-5-nitroaniline by LC-MS is contingent upon a meticulously developed and validated method. A UHPLC-MS/MS approach offers significant advantages in terms of speed and resolution, making it a superior choice for high-throughput environments. By adhering to the principles of selectivity, linearity, accuracy, precision, and stability as outlined in regulatory guidelines, researchers can ensure the generation of high-quality, defensible data. This guide provides a robust framework for establishing such a method, empowering scientists to meet the rigorous demands of modern analytical science.

References

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. Available from: [Link]

  • 3-Bromo-2-methyl-5-nitroaniline. PubChem. Available from: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available from: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. FyoniBio. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available from: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. Available from: [Link]

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Safety & Regulatory Compliance

Safety

2-Bromo-3-methyl-5-nitroaniline proper disposal procedures

An authoritative guide on the handling, operational safety, and disposal of 2-Bromo-3-methyl-5-nitroaniline . Designed for laboratory managers, EHS (Environmental Health and Safety) professionals, and research scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide on the handling, operational safety, and disposal of 2-Bromo-3-methyl-5-nitroaniline . Designed for laboratory managers, EHS (Environmental Health and Safety) professionals, and research scientists, this document synthesizes regulatory guidelines with the chemical mechanisms that dictate these safety protocols.

Chemical Profiling & Mechanistic Hazards

To design a self-validating disposal protocol, we must first deconstruct the molecule. 2-Bromo-3-methyl-5-nitroaniline (CAS: 631911-97-2) is a multi-functionalized aromatic compound[1]. Each functional group contributes a specific risk factor that dictates its end-of-life handling.

  • The Aniline Core: Aromatic amines are highly lipophilic, allowing rapid transdermal absorption. Once in the bloodstream, they act as potent oxidants, converting hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), which cannot bind oxygen, leading to chemical asphyxiation (methemoglobinemia)[2].

  • The Nitro Group (-NO₂): Nitroaromatics are inherently energy-rich. While stable under standard laboratory conditions, the accumulation of fine nitroaniline dust in poorly ventilated areas presents a severe dust explosion hazard[2][3].

  • The Bromine Substituent (-Br): Halogenated organics present the most significant disposal challenge. If combusted at low temperatures, brominated aromatics act as precursors to highly toxic Polybrominated Dibenzo-p-dioxins (PBDDs) and Polybrominated Dibenzofurans (PBDFs)[4].

Table 1: Physicochemical and Hazard Summary

Property / FeatureValue / DescriptionOperational Implication
CAS Number 631911-97-2[1]Essential for waste manifest tracking.
Molecular Weight 231.05 g/mol [1]Used for stoichiometric calculations in bulk neutralization.
Physical State Solid (Powder/Crystalline)Prone to aerosolization; requires wet-sweeping.
Thermal Stability Decomposes upon heatingGenerates toxic NOx and HBr fumes upon thermal breakdown[2][5].
Waste Classification Halogenated Organic WasteCannot be mixed with standard solvent waste; requires specialized incineration[5].

Standard Operating Procedure (SOP): End-of-Life Disposal

Because of the halogenated and nitrated nature of this compound, standard aqueous drain disposal or municipal landfilling is strictly prohibited and illegal under environmental regulations. The only scientifically sound and legally compliant method of destruction is high-temperature controlled incineration with flue gas scrubbing [5][6].

Phase 1: Waste Segregation and Packaging
  • Isolate from Incompatibles: Do not mix 2-Bromo-3-methyl-5-nitroaniline waste with strong oxidizing agents, strong acids, or reducing agents, as this can trigger exothermic reactions[2].

  • Primary Containment: Collect solid waste and contaminated consumables (weighing boats, filter papers, gloves) in a chemically compatible, high-density polyethylene (HDPE) container.

  • Solvent Dissolution (Optional but Recommended): To facilitate incineration, the solid material can be dissolved or suspended in a highly combustible, non-halogenated solvent (e.g., ethanol or toluene)[5]. This ensures a homogeneous burn and prevents localized cold spots in the incinerator.

  • Labeling: Affix a hazardous waste label explicitly stating: "Toxic/Halogenated Organic Waste: Contains 2-Bromo-3-methyl-5-nitroaniline. DO NOT MIX WITH NON-HALOGENATED WASTE."

Phase 2: Destruction Parameters (Facility Level)

When transferring the waste to a licensed chemical destruction plant, ensure the facility complies with the following operational parameters for halogenated anilines[7]:

  • Incinerator Type: Rotary kiln or liquid injection incinerator.

  • Temperature: Minimum operating temperature of 820°C to 1600°C [7]. (Temperatures exceeding 1100°C are strongly recommended to ensure the complete thermodynamic cleavage of the C-Br bond and prevent PBDD/PBDF formation).

  • Residence Time: Minimum of 2.0 seconds in the combustion chamber.

  • Flue Gas Scrubbing: The facility must utilize an alkaline scrubber system (e.g., NaOH mist) to neutralize the Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) gases generated during combustion[5][6].

Spill Management & Accidental Release Workflow

In the event of a localized spill, the primary objective is to prevent the aerosolization of the powder, which poses both an inhalation hazard and a dust explosion risk[2][3].

Step-by-Step Spill Protocol:
  • Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure local exhaust ventilation (fume hoods) are running, but disable any forced-air systems that might blow the powder around.

  • Don PPE: Responders must wear an N95 or P100 particulate respirator, chemical-resistant goggles, a lab coat, and double nitrile gloves.

  • Moisten the Spill: Critical Step. Do not dry sweep. Lightly mist the spilled powder with water or a compatible solvent to dampen it. This prevents the formation of explosive dust clouds[2][3].

  • Mechanical Collection: Use non-sparking tools (e.g., a plastic dustpan and brush) to carefully collect the dampened material[6].

  • Decontamination: Wipe the spill area with a solvent-soaked rag (e.g., acetone or ethanol) to remove lipophilic residues, followed by a standard detergent wash.

  • Containerize: Place all collected material, including the contaminated rags and your outer layer of gloves, into the designated halogenated waste container.

SpillResponse Start Spill Detected: 2-Bromo-3-methyl-5-nitroaniline Assess Evacuate Area & Assess Ventilation Start->Assess PPE Don PPE: N95/P100 Respirator, Double Nitrile Gloves Assess->PPE Moisten Lightly Moisten Spill (Prevents Explosive Dust) PPE->Moisten Collect Mechanical Collection (Non-Sparking Tools) Moisten->Collect Container Seal in Compatible HDPE Container Collect->Container Label Label: Hazardous Halogenated Organic Waste Container->Label Incinerate Transfer to Licensed High-Temp Incinerator Label->Incinerate

Caption: Workflow for the safe containment and disposal of 2-Bromo-3-methyl-5-nitroaniline spills.

Regulatory Compliance & EHS Grounding

Under the EPA's Resource Conservation and Recovery Act (RCRA), while this specific molecule may not have a distinct "P" or "U" listed waste code, it exhibits characteristics of toxicity and acts as a halogenated precursor[4][8].

Generators of this waste must ensure that their disposal manifests clearly indicate the presence of both halogens and aromatic amines . Failure to declare the brominated nature of this compound to your waste management provider can result in improper incineration temperatures, leading to severe environmental contamination and regulatory penalties.

References

  • International Labour Organization (ILO). "ICSC 0306 - 2-NITROANILINE." ilo.org. Available at: [Link]

  • Environmental Protection Agency (EPA). "EPA Test Guidelines." epa.gov. Available at:[Link]

  • National Institutes of Health (NIH) / PubChem. "4-Chloroaniline | ClC6H4NH2 | CID 7812." nih.gov. Available at:[Link]

Sources

Handling

Mastering the Safe Handling of 2-Bromo-3-methyl-5-nitroaniline: A Guide to Personal Protective Equipment and Operational Safety

For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are routine. However, the unique hazard profile of each compound demands a bespoke approach to sa...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are routine. However, the unique hazard profile of each compound demands a bespoke approach to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of 2-Bromo-3-methyl-5-nitroaniline (CAS No. 631911-97-2), a compound for which detailed public safety data is limited. By synthesizing information from its known hazard classifications and data from structurally similar halogenated nitroanilines, this document establishes a robust framework for personal protective equipment (PPE) selection, operational protocols, and emergency and disposal plans, ensuring both personal safety and experimental integrity.

Understanding the Hazard: A Proactive Approach to Safety

2-Bromo-3-methyl-5-nitroaniline is classified as a harmful substance, warranting careful handling to mitigate risks.[1] The primary hazards associated with this compound are outlined by its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of the GHS07 pictogram (exclamation mark) visually reinforces these warnings, indicating that the substance can cause significant irritation and is harmful upon acute exposure.[1][2][3]

Due to its structural similarity to other halogenated nitroanilines, it is prudent to assume that 2-Bromo-3-methyl-5-nitroaniline may present additional hazards common to this class of compounds, such as potential for target organ effects with repeated exposure and ecotoxicity. Therefore, a conservative approach to PPE and handling is paramount.

The Last Line of Defense: Selecting Appropriate Personal Protective Equipment

Engineering controls, such as fume hoods, are the primary means of exposure reduction. However, appropriate PPE is a critical final barrier. The selection of PPE must be tailored to the specific procedure and the associated risk of exposure.

Core PPE Requirements
PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended as a minimum for handling the solid compound.[4] Nitrile provides good splash protection against a range of chemicals, but it's important to note that its resistance to aromatic amines can be limited.[5] For procedures with a higher risk of splash or when handling solutions, consider a more robust glove material such as neoprene or Viton™.[6] Always consult the glove manufacturer's compatibility chart for specific chemicals and solvents being used.[7] Gloves should be inspected for any signs of degradation before use and changed immediately upon contamination.
Eye and Face Protection Chemical safety goggles that provide a seal around the eyes are mandatory to protect against dust particles and splashes.[8] In situations where there is a significant risk of splashing, such as during dissolution or transfer of solutions, a face shield should be worn in addition to safety goggles.[4]
Body Protection A laboratory coat that is fully buttoned is required to protect against skin contact. For tasks with a higher potential for contamination, consider the use of disposable Tyvek sleeves or a full-body disposable suit.[4]
Respiratory Protection All handling of powdered 2-Bromo-3-methyl-5-nitroaniline that could generate dust must be conducted within a certified chemical fume hood .[9][10] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with a particulate filter (P100) would be necessary.[8]

Procedural Guidance: Safe Handling from Receipt to Disposal

A systematic approach to handling 2-Bromo-3-methyl-5-nitroaniline minimizes the risk of exposure at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

  • The container should be clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Weighing and Handling of the Solid

The primary risk when handling the solid is the inhalation of airborne particles and skin/eye contact.

  • Designated Area: All weighing and handling of the powder should be performed in a designated area within a chemical fume hood.[4][9]

  • Engineering Controls: Use of a fume hood is mandatory. For weighing, an enclosed balance or a balance placed within the fume hood should be used to contain any dust.[4]

  • Minimize Dust Generation: Handle the powder gently. Use anti-static weigh boats or an anti-static gun to prevent the powder from adhering to surfaces and becoming airborne.[4][9] Transfer the powder in small increments.[11]

  • Housekeeping: Keep containers closed when not in use.[11] Clean any spills immediately using a wet-cleaning method or a HEPA-filtered vacuum.[4][11] Dry sweeping is prohibited as it can disperse the dust.

Handling of Solutions
  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • All work with solutions should be conducted in a fume hood, over a disposable absorbent bench cover to contain any spills.[11]

  • Be mindful of the hazards of the solvent used and select PPE that is compatible with both the solvent and the solute.

Planning for the Unexpected: Emergency Procedures and Disposal

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[8][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Spills: For small spills, carefully clean up using a wet-wipe method or absorbents. For larger spills, evacuate the area and contact the appropriate emergency response team.[13]

Waste Disposal

Proper disposal of 2-Bromo-3-methyl-5-nitroaniline and its containers is crucial to prevent environmental contamination.

  • Waste Classification: As a halogenated organic compound, all waste containing 2-Bromo-3-methyl-5-nitroaniline must be treated as hazardous waste.[14][15]

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[14][16]

  • Containers: Collect solid waste and contaminated materials in a clearly labeled, sealed, and compatible container.[17]

  • Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal company, likely via incineration.[17][18] Do not dispose of this chemical down the drain or in regular trash.[16]

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-Bromo-3-methyl-5-nitroaniline.

PPE_Selection_Workflow start Start: Task Assessment task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Solid Handling solution_prep Preparing Solution task_type->solution_prep Solution Preparation routine_use Routine Use of Dilute Solution task_type->routine_use Solution Handling ppe_weighing Minimum PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - Work in Fume Hood weighing->ppe_weighing ppe_solution Minimum PPE: - Chemical Resistant Gloves (Nitrile/Neoprene) - Safety Goggles & Face Shield - Lab Coat - Work in Fume Hood solution_prep->ppe_solution ppe_routine Minimum PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Work in Fume Hood or on Bench with Spill Tray routine_use->ppe_routine end Proceed with Caution ppe_weighing->end ppe_solution->end ppe_routine->end

Caption: PPE selection workflow for handling 2-Bromo-3-methyl-5-nitroaniline.

Conclusion

While 2-Bromo-3-methyl-5-nitroaniline is a valuable compound in research and development, its potential hazards necessitate a diligent and informed approach to safety. By understanding its hazard profile, meticulously selecting and using appropriate personal protective equipment, adhering to strict handling protocols, and being prepared for emergencies, researchers can confidently and safely work with this and other novel chemical entities. This proactive safety culture is not just a regulatory requirement but a cornerstone of scientific excellence and personal well-being.

References

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Duke University - Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Retrieved from [Link]

  • University of California, Berkeley - Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • University of Wisconsin-Madison - Office of Chemical Safety. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • University of North Texas Health Science Center - Emergency and Safety Services. (n.d.). Glove Selection Page 1 of 20. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]

  • University of Pennsylvania - Environmental Health & Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • University of California, Los Angeles - Chemistry & Biochemistry. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • MAPA Professional. (n.d.). Chemical glove selection tool. Retrieved from [Link]

  • University of California, Santa Cruz - Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • University of Alabama at Birmingham - Environmental Health & Safety. (n.d.). Halogenated Waste. Retrieved from [Link]

  • Cleanchem Laboratories LLP. (n.d.). 2-Methyl-5-nitroaniline Material Safety Data Sheet. Retrieved from [Link]

  • GMP Labeling. (2024, June 25). GHS Pictograms for Chemical Hazard Identification. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Bromo-3-nitroaniline — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GHS Classification Summary. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). GHS Classification Summary (Rev.9, 2021). PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard pictograms. Retrieved from [Link]

  • Chementors. (2024, June 25). SDS BASICS: GHS HAZARD PICTOGRAMS FOR SDS AND LABELS. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Bromo-3-methyl-5-nitroaniline
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2-Bromo-3-methyl-5-nitroaniline
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